molecular formula C18H18N2O4S B7746522 2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid

Cat. No.: B7746522
M. Wt: 358.4 g/mol
InChI Key: WCECLZWGJQEFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid apart is its unique ethoxyphenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research in medicinal chemistry .

Biological Activity

2-[5-(4-Ethoxyphenyl)-6-Me-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propionic acid is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the following structural features:

  • Ethoxyphenyl Group : This moiety enhances the lipophilicity and biological activity.
  • Thieno[2,3-d]pyrimidine Core : Known for its role in various biological activities, including enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit phosphoinositide 3-kinase (PI3K), an important enzyme in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced cell proliferation and potential anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AnticancerInhibits PI3K, leading to reduced proliferation in cancer cell lines
AntimicrobialExhibits potential antifungal and antibacterial properties
Enzyme InhibitionTargets specific enzymes involved in cellular signaling

Case Studies

Several studies have investigated the biological effects of similar thieno[2,3-d]pyrimidine derivatives:

  • Anticancer Research : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models by targeting PI3K pathways. The results indicated a significant reduction in tumor size compared to control groups .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of thieno[2,3-d]pyrimidines, which showed effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Properties

IUPAC Name

2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-24-13-7-5-12(6-8-13)14-11(3)25-16-15(14)17(21)20(9-19-16)10(2)18(22)23/h5-10H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCECLZWGJQEFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)C(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.